molecular formula C11H9NO5 B14516959 6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one CAS No. 62399-36-4

6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one

Cat. No.: B14516959
CAS No.: 62399-36-4
M. Wt: 235.19 g/mol
InChI Key: IMUZGSRVISPEGB-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in various scientific research fields

Preparation Methods

The synthesis of 6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxybenzaldehyde and nitroacetophenone.

    Condensation Reaction: The initial step involves a condensation reaction between methoxybenzaldehyde and nitroacetophenone in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the benzopyran ring structure.

    Methylation: The final step involves the methylation of the benzopyran ring to introduce the methoxy and methyl groups at the desired positions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as photochromic dyes and optical sensors.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups contribute to the compound’s stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

6-Methoxy-3-methyl-8-nitro-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:

    6-Methoxy-2H-1-benzopyran-2-one: Lacks the nitro and methyl groups, resulting in different chemical and biological properties.

    3-Methyl-2H-1-benzopyran-2-one: Lacks the methoxy and nitro groups, leading to variations in reactivity and applications.

    8-Nitro-2H-1-benzopyran-2-one: Lacks the methoxy and methyl groups, affecting its stability and biological activity.

Properties

CAS No.

62399-36-4

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

6-methoxy-3-methyl-8-nitrochromen-2-one

InChI

InChI=1S/C11H9NO5/c1-6-3-7-4-8(16-2)5-9(12(14)15)10(7)17-11(6)13/h3-5H,1-2H3

InChI Key

IMUZGSRVISPEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2OC1=O)[N+](=O)[O-])OC

Origin of Product

United States

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